molecular formula C7H16N2 B1426159 (3R,4R)-N,4-dimethyl-piperidin-3-amine CAS No. 1354469-76-3

(3R,4R)-N,4-dimethyl-piperidin-3-amine

Cat. No.: B1426159
CAS No.: 1354469-76-3
M. Wt: 128.22 g/mol
InChI Key: MGQFIZCZIYDUSZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. Its structure consists of a piperidine ring substituted with a methyl group at the nitrogen atom and another methyl group at the 4-position, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-N,4-dimethyl-piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(3R,4R)-N,4-dimethyl-piperidin-3-amine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (3R,4R)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride

Uniqueness

(3R,4R)-N,4-dimethyl-piperidin-3-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(3R,4R)-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFIZCZIYDUSZ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Reactant of Route 2
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Reactant of Route 4
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Reactant of Route 5
(3R,4R)-N,4-dimethyl-piperidin-3-amine
Reactant of Route 6
(3R,4R)-N,4-dimethyl-piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.